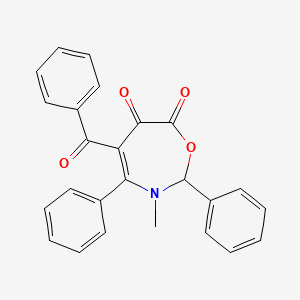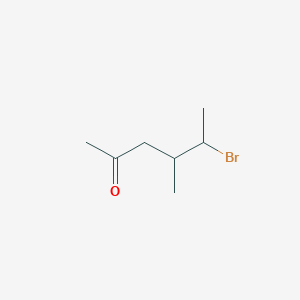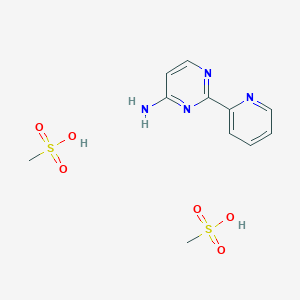
Methanesulfonic acid--2-(pyridin-2-yl)pyrimidin-4-amine (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–2-(pyridin-2-yl)pyrimidin-4-amine (2/1) is a chemical compound that combines the properties of methanesulfonic acid and 2-(pyridin-2-yl)pyrimidin-4-amine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The combination of these two components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid–2-(pyridin-2-yl)pyrimidin-4-amine typically involves a multi-step process. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution results in the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methanesulfonic acid–2-(pyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as 3-chloroperoxybenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like trimethylsilyl cyanide and various halides can be employed.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Methanesulfonic acid–2-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Mechanism of Action
The exact mechanism of action for methanesulfonic acid–2-(pyridin-2-yl)pyrimidin-4-amine is not well-documented. studies on similar compounds suggest that it may exert its effects by interacting with specific molecular targets and pathways involved in collagen synthesis and fibrosis. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and have been studied for their biological and therapeutic properties.
α-Hydroxy-2-pyridinemethanesulfonic acid: This compound has a similar methanesulfonic acid moiety and is used as an inhibitor of photosynthesis.
Uniqueness: Methanesulfonic acid–2-(pyridin-2-yl)pyrimidin-4-amine is unique due to its combination of methanesulfonic acid and pyrimidine structures, which confer distinct chemical and biological properties. Its potential anti-fibrotic activity and applications in medicinal chemistry set it apart from other similar compounds.
Properties
CAS No. |
61310-38-1 |
|---|---|
Molecular Formula |
C11H16N4O6S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methanesulfonic acid;2-pyridin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H8N4.2CH4O3S/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7;2*1-5(2,3)4/h1-6H,(H2,10,12,13);2*1H3,(H,2,3,4) |
InChI Key |
NXCIQPCWSGDHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=NC(=C1)C2=NC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


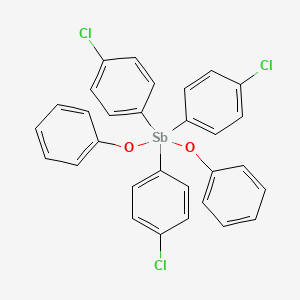
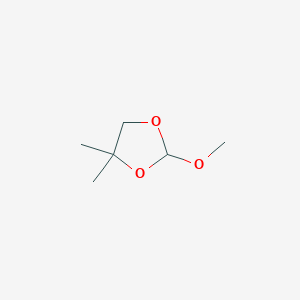
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-amine](/img/structure/B14576880.png)

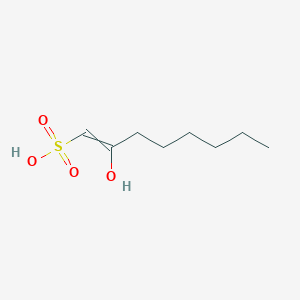
![7-Azabicyclo[4.1.0]heptane, 1-phenyl-2-(phenylthio)-](/img/structure/B14576891.png)
![Dimethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14576892.png)
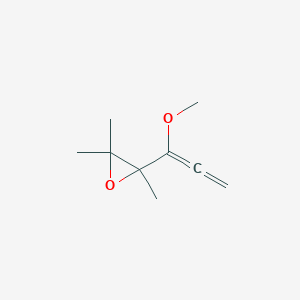


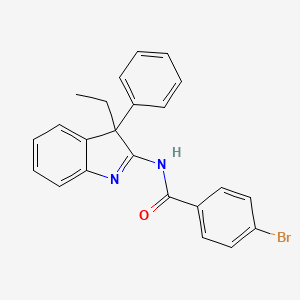
![Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide](/img/structure/B14576924.png)
